N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO2/c16-10-6-7-12(20-14(22)15(17,18)19)11(8-10)13(21)9-4-2-1-3-5-9/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNQWVQHOZJNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308511 | |
| Record name | STK173631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26381-66-8 | |
| Record name | NSC204673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK173631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-BENZOYL-2,2,2,4'-TETRACHLOROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-benzoyl-4-chloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloromethyl (–CCl₃) group undergoes nucleophilic substitution due to its strong electron-withdrawing nature. Common nucleophiles (e.g., hydroxide, amines) displace chloride ions under alkaline conditions:
Key Observations :
-
Substitution occurs preferentially at the β-carbon due to steric hindrance from the bulky benzoyl group.
Elimination Reactions
Under strongly basic conditions (e.g., KOH/EtOH), elimination dominates, forming α,β-unsaturated amides:
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Cyclization Reactions
The compound participates in radical-mediated carbocyclization to form quinolin-2(1H)-one derivatives :
Mechanism :
-
Initiation: AIBN generates free radicals.
-
Hydrogen abstraction from the trichloromethyl group.
-
Cyclization via intramolecular radical coupling.
Product Data :
| Property | Value |
|---|---|
| Melting Point | 184–186°C |
| Yield | 82% |
| Space Group | Monoclinic (P2₁/c) |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the amide bond, yielding 2-benzoyl-4-chlorobenzoic acid:
Kinetics :
Structural Influence on Reactivity
Crystallographic studies reveal that substituents on the phenyl ring (e.g., Cl at 2,4,5 positions) stabilize planar amide conformations, enhancing electrophilic reactivity :
| Bond Parameter | N245TCPTCA |
|---|---|
| C=O Bond Length | 1.212 Å |
| C–Cl (CCl₃) | 1.781 Å |
| Dihedral Angle | 12.3° (amide vs. aryl) |
Scientific Research Applications
Anticancer Activity
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. This is primarily achieved through the modulation of Bcl-2 proteins, which are crucial regulators of apoptosis.
- Case Study : In a study evaluating various benzoxazole and thiazole derivatives for Bcl-2 inhibition, compounds structurally related to this compound exhibited significant cytotoxicity against colorectal cancer cells (HCT-116) . The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
Research has indicated that trichloroacetamides possess antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.
- Case Study : A series of experiments demonstrated that similar trichloroacetamides showed effective inhibition of gram-positive and gram-negative bacteria, suggesting that this compound could be explored further for its antimicrobial potential.
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of novel materials with specific functional properties. Its reactivity allows for the incorporation into polymer matrices or as a ligand in coordination chemistry.
- Example : The use of trichloroacetamides in the preparation of polymeric materials that exhibit improved thermal stability and mechanical properties has been reported .
Crystal Engineering
This compound's crystal structure has been studied to understand the effects of halogen substitutions on molecular packing and stability.
- Findings : Structural studies revealed that variations in chlorine substitution significantly affect the crystal symmetry and intermolecular interactions . This knowledge is crucial for designing materials with desired crystalline properties.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Dihedral angles between aromatic rings and amide groups.
†Estimated based on analogous trichloroacetamides .
Key Findings:
Substituent Effects on Bond Lengths and Angles
- The C(S)-C(O) bond length in trichloroacetamides varies slightly (1.48–1.52 Å) depending on substituents. For example, N-(phenyl)-2,2,2-trichloroacetamide exhibits shorter bond lengths (1.48 Å) compared to benzanilide derivatives (1.52 Å) due to reduced steric hindrance .
- Dihedral angles between aromatic rings and amide groups, such as the 54.8–77.5° range observed in 2-(3,4-dichlorophenyl)acetamide derivatives, highlight conformational flexibility influenced by steric repulsion .
Hydrogen Bonding and Crystallization
- Unlike this compound, compounds like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide form hydrogen-bonded dimers (R₂²(10) motifs) via N–H⋯O interactions, stabilizing their crystal structures .
Synthetic Pathways
- While the target compound is primarily a degradation intermediate, others (e.g., pyrazolyl acetamides) are synthesized via carbodiimide-mediated coupling, as seen in the preparation of 2-(3,4-dichlorophenyl)acetamide derivatives .
Research Tools and Methodologies
- Crystallographic Analysis : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) have been critical in determining the structural parameters of these compounds .
- Spectroscopic Techniques : LC-MS, NMR, and IR spectroscopy are routinely employed to track degradation pathways and confirm intermediate identities .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
- Molecular Formula : C₁₅H₉Cl₄NO₂
- Molecular Weight : 377.049 g/mol
- Density : 1.527 g/cm³
- Boiling Point : 523.8 °C at 760 mmHg
- Flash Point : 270.6 °C
These properties indicate that the compound is stable under normal conditions, which is essential for its application in various biological contexts .
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Receptor Functions : The compound has shown potential as an inhibitor of CCR2 and CCR9 receptor functions. These receptors are involved in inflammatory responses and are targets for treating various diseases such as asthma and rheumatoid arthritis .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal pathogens .
- Cellular Mechanisms : It is hypothesized that the compound may interfere with cellular signaling pathways, potentially impacting processes like apoptosis and cell proliferation .
Study 1: Inhibition of CCR Receptors
In a study published in Bioorganic and Medicinal Chemistry, this compound was evaluated for its ability to inhibit CCR2 and CCR9. The results indicated a significant reduction in receptor activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
Study 2: Antimicrobial Properties
A comparative analysis of chloroacetamides demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The study highlighted the potential application of this compound in treating infections caused by resistant strains of bacteria .
Study 3: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the benzoyl and chlorophenyl groups significantly affected biological activity. This information is crucial for designing more potent derivatives with enhanced efficacy against targeted diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental methods are recommended for structural elucidation of N-(2-benzoyl-4-chlorophenyl)-2,2,2-trichloroacetamide?
Structural determination typically employs single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles, as demonstrated in analogous trichloroacetamide derivatives . Complementary techniques include FT-IR spectroscopy (to confirm functional groups like amide C=O and aromatic C-Cl stretches) and NMR spectroscopy (to analyze proton environments and substituent positions). For example, and NMR can distinguish between benzoyl and trichloroacetyl groups .
Q. What synthetic routes are commonly used to prepare this compound?
A standard approach involves amide coupling between 2-benzoyl-4-chloroaniline and trichloroacetyl chloride in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl . Reaction conditions (e.g., 273 K, 3 hours) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., using toluene) yields high-purity crystals suitable for structural studies .
Q. What analytical techniques are essential for purity assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for quantifying impurities. Melting point analysis (e.g., sharp melting at ~420–430 K) provides preliminary purity validation . Mass spectrometry (MS) confirms molecular weight (CHClNO, MW 377.06 g/mol), while elemental analysis verifies C/H/N/Cl composition .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using software like Gaussian or ORCA can identify optimal solvent systems and catalysts . Combining computational results with factorial design experiments (e.g., varying temperature, stoichiometry, and solvent polarity) systematically improves yield .
Q. How to resolve contradictions in spectroscopic data between studies?
Discrepancies in NMR or IR spectra may arise from polymorphic variations or solvent effects. A multi-technique approach is recommended:
- Variable-temperature NMR to assess conformational flexibility.
- Solid-state IR vs. solution-phase IR to identify solvent interactions.
- X-ray powder diffraction to correlate spectral anomalies with crystallographic data . Cross-validation with ab initio vibrational frequency calculations (e.g., using VASP) can reconcile experimental and theoretical data .
Q. What strategies address challenges in detecting trace impurities during synthesis?
LC-MS/MS with electrospray ionization (ESI) detects low-abundance byproducts (e.g., partial hydrolysis products). Isotopic labeling (e.g., -trichloroacetyl chloride) aids in tracking reaction intermediates. For halogenated impurities, GC-ECD (electron capture detection) offers high sensitivity .
Q. How to analyze intermolecular interactions influencing crystallographic packing?
Hirshfeld surface analysis quantifies close contacts (e.g., C–H···O, Cl···Cl) driving crystal packing . Hydrogen-bonding networks (e.g., N–H···O) can be mapped using Mercury software. For halogen-rich systems, charge density analysis via multipole refinement (e.g., with XD2006) reveals electrostatic contributions to stability .
Data Contradiction and Validation
Q. How to validate structural data when crystallographic results conflict with spectroscopic findings?
- Re-evaluate crystal quality: Poor diffraction (e.g., due to disorder) may skew X-ray results. Use synchrotron radiation for high-resolution data .
- Compare theoretical vs. experimental NMR shifts using programs like ACD/Labs or MestReNova.
- Perform solid-state NMR to bridge crystallographic and solution-phase data .
Methodological Framework
Q. What experimental design principles apply to toxicity or bioactivity studies?
- Use QSAR models to predict toxicity endpoints (e.g., LD) based on trichloroacetamide’s electrophilic sites.
- In vitro assays (e.g., Ames test for mutagenicity) require rigorous solvent controls (DMSO <1% v/v) to avoid artifact signals .
- For environmental studies, HPLC-ESI-TOF quantifies degradation products in soil/water matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
